(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid
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Overview
Description
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a complex organic compound with a unique structure It features a chromene core, multiple methyl groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid involves several steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acid derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-6-acetyloxy-2,8-dimethyl-7-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid: Similar structure but lacks the trideuteriomethyl group.
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylate: Similar structure but with a different functional group at the carboxylic acid position.
Uniqueness
The uniqueness of (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid lies in its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C31H50O5 |
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Molecular Weight |
505.7 g/mol |
IUPAC Name |
(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C31H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-31(8)19-17-26-27(30(33)34)29(35-25(7)32)24(6)23(5)28(26)36-31/h20-22H,9-19H2,1-8H3,(H,33,34)/t21-,22-,31-/m1/s1/i6D3 |
InChI Key |
IKHRCBALWKJHLM-XTHTUBOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=O)O)OC(=O)C)C |
Origin of Product |
United States |
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